Cas no 2138404-18-7 (1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol)

1-(2-Fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 2-fluorophenyl group and a methanesulfonyl-substituted pyrazole moiety, which may contribute to its biological activity, particularly in targeting specific enzyme pathways. The presence of the sulfonyl group enhances solubility and metabolic stability, while the fluorine atom can influence binding affinity and selectivity. This structure makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in inflammation or oncology research. Its well-defined chemical properties allow for precise modifications, supporting structure-activity relationship studies. Suitable for controlled laboratory use under standard safety protocols.
1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol structure
2138404-18-7 structure
商品名:1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
CAS番号:2138404-18-7
MF:C12H13FN2O3S
メガワット:284.306625127792
CID:6090755
PubChem ID:165481143

1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
    • 2138404-18-7
    • EN300-1115217
    • インチ: 1S/C12H13FN2O3S/c1-19(17,18)9-6-14-15(7-9)8-12(16)10-4-2-3-5-11(10)13/h2-7,12,16H,8H2,1H3
    • InChIKey: SRCMFSGRYMSHQZ-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1C=NN(C=1)CC(C1C=CC=CC=1F)O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 284.06309162g/mol
  • どういたいしつりょう: 284.06309162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1115217-1.0g
1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
2138404-18-7
1g
$728.0 2023-06-09
Enamine
EN300-1115217-5.0g
1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
2138404-18-7
5g
$2110.0 2023-06-09
Enamine
EN300-1115217-0.25g
1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
2138404-18-7 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1115217-5g
1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
2138404-18-7 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1115217-0.5g
1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
2138404-18-7 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1115217-10g
1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
2138404-18-7 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1115217-1g
1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
2138404-18-7 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1115217-0.05g
1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
2138404-18-7 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1115217-2.5g
1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
2138404-18-7 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1115217-10.0g
1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol
2138404-18-7
10g
$3131.0 2023-06-09

1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol 関連文献

1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-olに関する追加情報

Introduction to 1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 2138404-18-7)

1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2138404-18-7, represents a convergence of fluorinated aromatic systems and heterocyclic scaffolds, making it a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of both a fluorophenyl moiety and a 4-methanesulfonylpyrazole group introduces distinct electronic and steric characteristics, which can be leveraged to modulate biological activity.

The compound’s structure is characterized by an ethanol side chain connecting the two functional groups, providing a flexible linker that may influence binding affinity and metabolic stability. This molecular architecture is particularly intriguing because it combines elements that have been extensively studied for their pharmacological potential. For instance, fluorinated aromatic rings are well-known for their ability to enhance metabolic stability and binding interactions, while pyrazole derivatives are widely recognized for their role in various therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the fluorophenyl group may interact with hydrophobic pockets in target proteins, while the 4-methanesulfonylpyrazole moiety could engage in hydrogen bonding or electrostatic interactions. These interactions are critical for determining the compound’s efficacy and selectivity in biological assays. Furthermore, the ethanol substituent may serve as a pivot point for conformational flexibility, allowing the molecule to adopt multiple binding poses that could enhance its pharmacodynamic properties.

In the context of drug development, this compound exemplifies the importance of rational molecular design. By integrating fluorine atoms into a phenyl ring, researchers can fine-tune electronic properties such as lipophilicity and polarizability, which are often decisive factors in drug-likeness. Similarly, the incorporation of a 4-methanesulfonylpyrazole group introduces a rigid heterocyclic core that can stabilize key pharmacophoric features. Such design principles are increasingly employed in modern medicinal chemistry to create molecules with optimized pharmacokinetic profiles.

Emerging research indicates that derivatives of this class may exhibit promising activity against various disease targets. For example, computational studies have suggested that analogs of 1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol could interact with enzymes involved in signal transduction pathways relevant to cancer progression. Additionally, preliminary experimental data hint at potential anti-inflammatory effects, which could make these compounds valuable candidates for treating chronic inflammatory diseases. These findings underscore the compound’s therapeutic potential and highlight its relevance in ongoing drug discovery efforts.

The synthesis of this compound presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions are particularly useful for forming carbon-carbon bonds between the aromatic and heterocyclic components. Furthermore, protecting group strategies can be employed to ensure regioselective functionalization of the reactive sites within the molecule. These synthetic advances have not only improved access to this compound but also paved the way for generating libraries of related derivatives for high-throughput screening.

From a regulatory perspective, compounds like 1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. This involves comprehensive toxicological assessments as well as preclinical studies to evaluate pharmacological activity. The growing interest in fluorinated heterocycles has prompted regulatory agencies to develop updated guidelines for their evaluation, recognizing both their therapeutic promise and potential risks. As such, researchers must navigate these evolving frameworks carefully when advancing candidates like this one into later stages of development.

The future prospects for this compound are closely tied to advancements in drug discovery technologies. High-throughput screening (HTS) platforms combined with machine learning algorithms can accelerate the identification of lead compounds from large chemical libraries. Additionally, structure-based drug design approaches allow researchers to optimize binding interactions by refining key pharmacophoric elements. Given its unique structural features, 1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 2138404-18-7) represents an excellent starting point for exploring these methodologies further.

In conclusion, 1-(2-fluorophenyl)-2-(4-methanesulfonyl-1H-pyrazol-1-y)ethan-l -ol is a structurally intriguing compound with significant potential in pharmaceutical research. Its combination of fluorinated aromatic and pyrazole moieties offers a rich foundation for developing novel therapeutic agents targeting diverse disease mechanisms. As our understanding of molecular interactions continues to evolve, this compound and its derivatives will likely play an important role in shaping future drug discovery strategies across academia and industry.

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